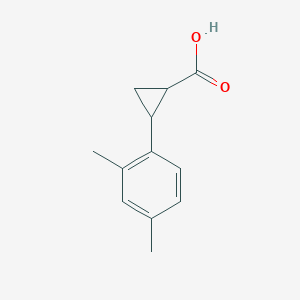![molecular formula C41H64N6O6 B15127208 L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)](/img/structure/B15127208.png)
L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]- (9CI) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of amide bonds, cyclohexyl group incorporation, and the introduction of phenylalanyl and heptyl groups. Common reagents used in these reactions may include coupling agents like EDCI or DCC, protecting groups for amines and carboxylic acids, and various solvents such as DMF or DCM.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like PCC or KMnO4.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like LiAlH4 or NaBH4.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in DCM, KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in polar aprotic solvents, nucleophiles in basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules, in catalysis, or as a reagent in organic synthesis.
Biology: Studied for its interactions with biological molecules, potential as a drug candidate, or as a probe in biochemical assays.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
L-Aspartamide derivatives: Compounds with similar core structures but different functional groups.
Cyclohexyl-containing peptides: Molecules featuring cyclohexyl groups and peptide bonds.
Phenylalanyl-based compounds: Molecules incorporating phenylalanyl residues.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activity or chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C41H64N6O6 |
|---|---|
Peso molecular |
737.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-3-(1-aminocyclohexa-2,4-dien-1-yl)-2-(cyclohexanecarbonylamino)propanoyl]amino]-N-[3-hydroxy-7-methyl-5-(3-methylbutylcarbamoyl)-1-phenyloctan-2-yl]butanediamide |
InChI |
InChI=1S/C41H64N6O6/c1-27(2)18-21-44-37(50)31(22-28(3)4)24-35(48)32(23-29-14-8-5-9-15-29)45-39(52)33(25-36(42)49)46-40(53)34(26-41(43)19-12-7-13-20-41)47-38(51)30-16-10-6-11-17-30/h5,7-9,12-15,19,27-28,30-35,48H,6,10-11,16-18,20-26,43H2,1-4H3,(H2,42,49)(H,44,50)(H,45,52)(H,46,53)(H,47,51)/t31?,32?,33-,34-,35?,41?/m0/s1 |
Clave InChI |
WPMLWSSGXRAAGY-XEZVPTFPSA-N |
SMILES isomérico |
CC(C)CCNC(=O)C(CC(C)C)CC(C(CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2(CC=CC=C2)N)NC(=O)C3CCCCC3)O |
SMILES canónico |
CC(C)CCNC(=O)C(CC(C)C)CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC2(CC=CC=C2)N)NC(=O)C3CCCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


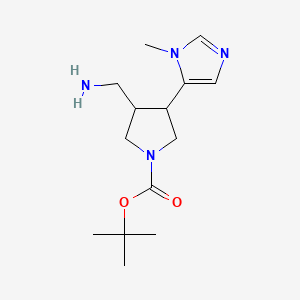
![[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride](/img/structure/B15127129.png)
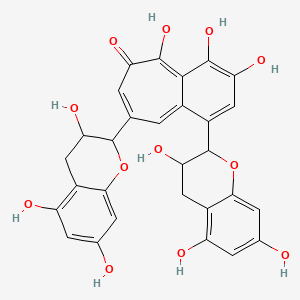
![(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide](/img/structure/B15127143.png)
![rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis](/img/structure/B15127147.png)
![b']Difuran](/img/structure/B15127149.png)
![Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B15127154.png)
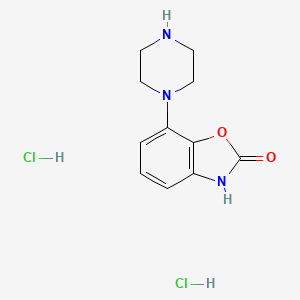
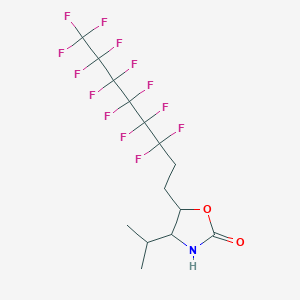
![1-[2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B15127178.png)
![Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)-](/img/structure/B15127181.png)
![1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one](/img/structure/B15127186.png)
![8-{[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino}-3-methyl-5-(5-methylpyridin-3-yl)-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B15127200.png)
